molecular formula C13H11NO4 B3034734 3-(Benzyloxy)-2-nitrophenol CAS No. 213685-59-7

3-(Benzyloxy)-2-nitrophenol

Cat. No.: B3034734
CAS No.: 213685-59-7
M. Wt: 245.23 g/mol
InChI Key: YJKYCRSONHRGJN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-nitrophenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a nitro group

Scientific Research Applications

3-(Benzyloxy)-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

It’s known that benzylic compounds often exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with a variety of biological targets, particularly those that can engage in reactions with benzylic structures.

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)-2-nitrophenol may interact with its targets through similar mechanisms.

Biochemical Pathways

For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, involves organoboron reagents, which could potentially include benzylic compounds .

Result of Action

The compound’s potential involvement in free radical reactions and sn1, sn2, and e1 reactions suggests it may induce various changes at the molecular and cellular levels.

Action Environment

The compound’s potential involvement in various biochemical reactions suggests that factors such as temperature, pH, and the presence of other molecules could potentially influence its action.

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, reactivity, or biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-nitrophenol typically involves the nitration of 3-(Benzyloxy)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone derivative.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Comparison with Similar Compounds

    3-(Benzyloxy)phenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-Nitrophenol: Lacks the benzyloxy group, affecting its solubility and interaction with biological targets.

    4-(Benzyloxy)-2-nitrophenol: Positional isomer with different chemical and biological properties.

Uniqueness: 3-(Benzyloxy)-2-nitrophenol is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-nitro-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKYCRSONHRGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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